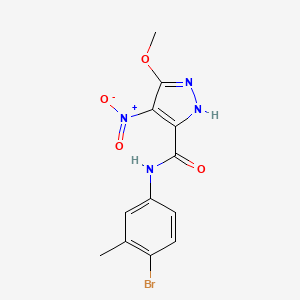
N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, with the chemical formula C14H12BrN3O4, is a complex organic compound. It combines a pyrazole ring with a carboxamide group, a bromine substituent, and a nitro group. The compound’s structure is shown below:
Structure: C14H12BrN3O4
!Compound Structure
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 4-bromo-3-methylbenzoyl chloride with 3-methoxy-4-nitropyrazole in the presence of a base (such as triethylamine). The resulting intermediate is then treated with ammonia or an amine to form the carboxamide group.
Reaction Conditions::Step 1: Formation of 4-bromo-3-methylbenzoyl chloride
Step 2: Reaction with 3-methoxy-4-nitropyrazole
Step 3: Formation of N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactions::
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction: The nitro group can be reduced to an amino group (e.g., using hydrogen and a catalyst).
Oxidation: The compound may participate in oxidation reactions.
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Reduction: Hydrogen gas (H) with a metal catalyst (e.g., palladium on carbon).
Amidation: Ammonia or a primary amine (e.g., methylamine).
Major Products:: The major products depend on the specific reaction conditions. Reduction of the nitro group yields an amino compound, while substitution reactions lead to various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential pharmaceutical properties (e.g., anti-inflammatory, anticancer).
Chemical Research: Used as a building block for more complex molecules.
Industry: May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related pyrazole-based compounds, the unique combination of the bromine, nitro, and methoxy groups in N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide sets it apart.
Similar Compounds::- N-(4-Bromo-3-methylphenyl)-N’-phenylurea
- N-(4-butylphenyl)-N’-cyclohexylurea
- N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
Properties
Molecular Formula |
C12H11BrN4O4 |
|---|---|
Molecular Weight |
355.14 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11BrN4O4/c1-6-5-7(3-4-8(6)13)14-11(18)9-10(17(19)20)12(21-2)16-15-9/h3-5H,1-2H3,(H,14,18)(H,15,16) |
InChI Key |
HTXWZXKCYXWRFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956416.png)
![13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956417.png)
![1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea](/img/structure/B10956422.png)
![Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B10956427.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(tetrahydrofuran-2-ylmethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10956432.png)
![4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956433.png)
![1-[(2-fluorophenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10956440.png)
![(4,5-Dibromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10956453.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea](/img/structure/B10956461.png)
![N-cycloheptyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10956468.png)

![4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10956473.png)
![3,5-bis(difluoromethyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10956475.png)
![N-benzyl-1-butyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10956485.png)
